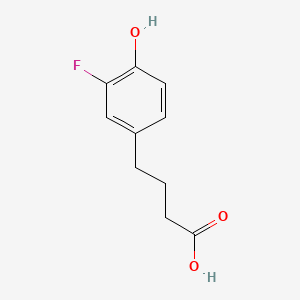

4-(3-Fluoro-4-hydroxyphenyl)butyric acid

Übersicht

Beschreibung

Synthesis of 4-(3-Fluoro-4-hydroxyphenyl)butyric Acid

The synthesis of fluorinated butyric acids, such as 4-(3-Fluoro-4-hydroxyphenyl)butyric acid, is a topic of interest due to the importance of the butyric acid scaffold in human metabolism. These compounds serve as sources of cellular energy and as substrates for biosynthesis. The introduction of fluorine into these structures can significantly alter their bioactivity and enhance their detection through techniques like nuclear magnetic resonance (NMR) or positron emission tomography (PET), depending on the fluorine isotope used .

One method for synthesizing fluorinated butyric acids involves the preparation of 4-Fluoro-3-hydroxybutyric acid from epoxy ester precursors, which undergo ring opening by triethylamine trihydrofluoride. Another approach is the electrophilic fluorination of a β-keto ester to produce 2-Fluoroacetoacetic acid. This process is accompanied by a gradual pH-dependent decarboxylation, which can be monitored by 19F NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, has been determined to crystallize in the monoclinic space group C2/c. The molecule is mostly planar, with the exception of the pyrrolidin ring, which adopts an envelope conformation. The crystal structure is stabilized by various intra- and intermolecular hydrogen bonds, which link the molecules into chains extending along the b-axis. These interactions are critical for the compound's stability and could provide insights into the behavior of similar fluorinated butyric acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated butyric acids are influenced by the reaction conditions. For example, the Friedel-Crafts reaction is commonly used to prepare pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid. However, the product ratio can be significantly affected by the reaction conditions. To improve the selectivity and remove undesired isomers, techniques such as sulfonation can be employed. This method has been successfully used to remove the ortho isomer of 4,4-bis(4-fluorophenyl) butanoic acid, demonstrating the potential for refining the synthesis of complex fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3-Fluoro-4-hydroxyphenyl)butyric acid and related fluorinated butyric acids are influenced by their molecular structure and the presence of fluorine atoms. The introduction of fluorine can affect the compound's acidity, reactivity, and overall stability. The fluorine atoms can also enhance the compound's lipophilicity, which may affect its biological activity and pharmacokinetics. The specific properties of these compounds can be further investigated using techniques such as NMR spectroscopy, which provides detailed information on the electronic environment of the fluorine atoms and can be used to monitor reactions and study the behavior of the compounds under different conditions .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Analysis

4-(3-Fluoro-4-hydroxyphenyl)butyric acid, as a derivative of butyric acid, plays a significant role in various synthesis processes. It is utilized in the synthesis of fluorinated butyric acids, which have altered bioactivity and assist in detection and analysis in fields like nuclear magnetic resonance or positron emission tomography (Mattingly, Wuest, & Schirrmacher, 2019).

2. Biochemical and Pharmaceutical Applications

This compound is also integral in the development of fluorescent dyes for biomedical and pharmaceutical assays. Its derivatives have been synthesized for applications in acidity measurements and drug delivery monitoring, thanks to their improved water-solubility and extended pH-sensing region (Bondar, Bokan, Gellerman, & Patsenker, 2020).

3. Enzyme Inhibition Studies

In enzyme studies, analogues of 4-(3-Fluoro-4-hydroxyphenyl)butyric acid have been synthesized and examined for their effects on enzymes like 4-hydroxyphenylpyruvate dioxygenase, revealing significant implications for enzyme inhibition and alternate substrate utilization (Pascal, Oliver, & Chen, 1985).

4. Material Science and Engineering

The compound's derivatives are used in the synthesis of high-performance polymers and engineering plastics, demonstrating excellent thermal properties and potential applications in optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).

5. Biomedical Research

In biomedical research, derivatives of 4-(3-Fluoro-4-hydroxyphenyl)butyric acid are synthesized and evaluated for activities like anticancer potential, emphasizing its role in drug development and therapeutic applications (Mehvish & Kumar, 2022).

Eigenschaften

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-8-6-7(4-5-9(8)12)2-1-3-10(13)14/h4-6,12H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBRLKIGCWRGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

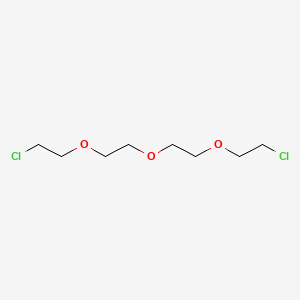

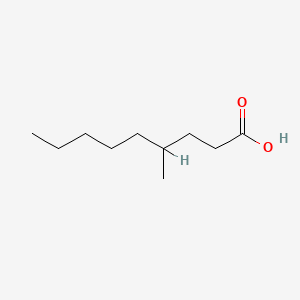

C1=CC(=C(C=C1CCCC(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207525 | |

| Record name | 4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |

CAS RN |

588-25-0 | |

| Record name | 3-Fluoro-4-hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluoro-4-hydroxyphenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.